4-Piperidinol, 3,5-difluoro-
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Overview
Description
4-Piperidinol, 3,5-difluoro- is a chemical compound belonging to the piperidine family, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 3,5-difluoro- typically involves the fluorination of piperidine derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 4-Piperidinol, 3,5-difluoro- may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as copper or palladium may be used to facilitate the fluorination process. The use of automated systems helps in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 3,5-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Piperidinol, 3,5-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in developing new drugs for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 3,5-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinol, 3,3-difluoro-
- 4-Piperidinol, 3,3-difluoro-5,5-dimethyl-
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
4-Piperidinol, 3,5-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms at the 3 and 5 positions enhances its stability and binding affinity compared to other piperidine derivatives .
Properties
Molecular Formula |
C5H9F2NO |
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Molecular Weight |
137.13 g/mol |
IUPAC Name |
3,5-difluoropiperidin-4-ol |
InChI |
InChI=1S/C5H9F2NO/c6-3-1-8-2-4(7)5(3)9/h3-5,8-9H,1-2H2 |
InChI Key |
HXBKYFZKFQQHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CN1)F)O)F |
Origin of Product |
United States |
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